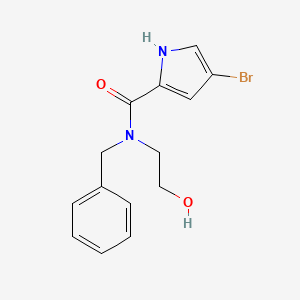

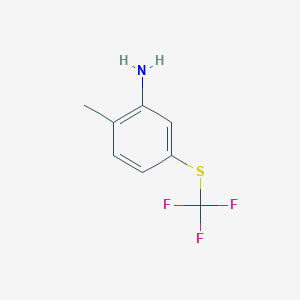

2-Methyl-5-((trifluoromethyl)thio)aniline

Overview

Description

2-Methyl-5-((trifluoromethyl)thio)aniline is a chemical compound with the molecular formula C8H8F3NS . It has a molecular weight of 207.218 and is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methyl group, an amino group, and a trifluoromethylthio group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Organic Synthesis and Dye Development

The synthesis of BODIPY dyes, which are highly valued for their applications in fluorescent tagging and imaging, involves reactions where structurally related compounds act as precursors. For instance, the synthesis of 8-heteroatom-substituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacenes highlights the role of thioether groups in developing compounds with significant absorption and fluorescence properties, demonstrating the utility of fluoroalkyl-thioanilines in creating new fluorophores with tailored optical properties (Goud, T. V., Tutar, A., & Biellmann, J., 2006).

Antitumor Agents and Pesticides

Fluoroalkyl-thioanilines serve as key intermediates in synthesizing antitumor agents, such as nilotinib, indicating their importance in medicinal chemistry. A method outlined for producing 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a nilotinib intermediate, exemplifies the compound's role in pharmaceutical synthesis, showcasing the broader application of fluoroalkyl-thio compounds in drug development (Yang Shijing, 2013).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, such as quinolines and thiazoles, often involves fluoroalkyl-substituted anilines. These compounds are instrumental in constructing complex molecules with potential applications in material science and pharmaceuticals. The development of novel fungicides, for example, utilizes similar structural motifs, highlighting the compound's utility in agrochemical research (Li Wei, 2012).

Advanced Material Science

The application of fluoroalkyl-thioanilines in material science, particularly in creating liquid crystals and electron transport materials, underscores their significance in developing new technologies. For instance, derivatives of N-(benzylidene)aniline bearing trifluoromethyl or trifluoromethoxy groups exhibit properties conducive to liquid crystal formation, demonstrating the potential of fluoroalkyl-thio compounds in creating materials with specific optical and electronic properties (Miyajima, S., Nakazato, A., Sakoda, N., & Chiba, T., 1995).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Methyl-5-((trifluoromethyl)thio)aniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been observed to interact with glutathione S-transferase, an enzyme involved in detoxification processes .

Cellular Effects

This compound has been found to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a critical role in cell signaling and regulation of gene expression . Furthermore, this compound has been reported to alter the expression levels of certain genes involved in cellular metabolism, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound has been shown to bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . For example, its interaction with cytochrome P450 enzymes results in the modulation of enzyme activity, which in turn affects the metabolism of other substances in the body . Additionally, this compound has been observed to influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s impact on cellular processes can be observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes and the subsequent generation of reactive metabolites .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase . These interactions can lead to the formation of metabolites that are further processed by the body’s detoxification systems . The compound’s impact on metabolic flux and metabolite levels has been studied to understand its role in cellular metabolism and its potential effects on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound has been shown to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, leading to its localization in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The targeting of this compound to specific cellular compartments is influenced by post-translational modifications and the presence of targeting signals . These factors play a crucial role in directing the compound to its site of action and modulating its effects on cellular processes .

properties

IUPAC Name |

2-methyl-5-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRPPIJDEOBMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654254 | |

| Record name | 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933673-21-3 | |

| Record name | 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

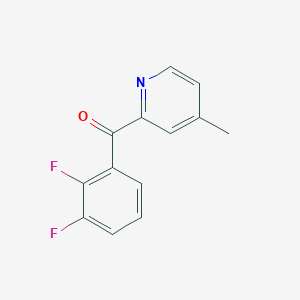

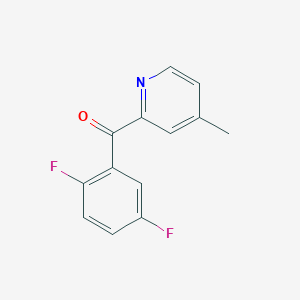

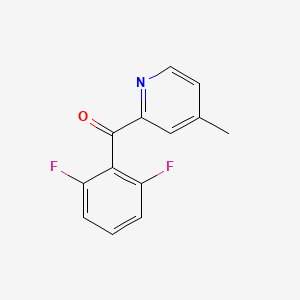

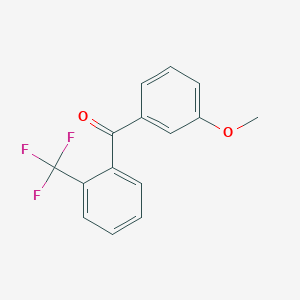

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1452541.png)

![2-chloro-N-{[4-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1452544.png)

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452549.png)

![13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide](/img/structure/B1452557.png)